molecular formula C13H12N2O2 B14491499 5,8-Dimethoxy-4-methylquinoline-2-carbonitrile CAS No. 64473-55-8

5,8-Dimethoxy-4-methylquinoline-2-carbonitrile

Cat. No.: B14491499
CAS No.: 64473-55-8
M. Wt: 228.25 g/mol
InChI Key: BIMAFMLDOKQIOU-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-4-methylquinoline-2-carbonitrile is a chemical compound with the molecular formula C12H12N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-4-methylquinoline-2-carbonitrile typically involves the reaction of 5,8-dimethoxy-4-methylquinoline with cyanogen bromide under basic conditions. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-4-methylquinoline-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

5,8-Dimethoxy-4-methylquinoline-2-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-4-methylquinoline-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary widely depending on the specific compound derived from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,8-dimethoxy-4-methylquinoline
  • 2-Methyl-8-quinolinol
  • 4-Chloro-8-methoxy-2-methylquinoline

Uniqueness

5,8-Dimethoxy-4-methylquinoline-2-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

64473-55-8

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

5,8-dimethoxy-4-methylquinoline-2-carbonitrile

InChI

InChI=1S/C13H12N2O2/c1-8-6-9(7-14)15-13-11(17-3)5-4-10(16-2)12(8)13/h4-6H,1-3H3

InChI Key

BIMAFMLDOKQIOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)C#N

Origin of Product

United States

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